3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide
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Overview
Description
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide is a complex organic compound with a unique structure that includes a furochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the furochromen ring system and subsequent functionalization to introduce the isopropylpropanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Uniqueness
What sets 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide apart from these similar compounds is the presence of the isopropylpropanamide group. This functional group may confer unique properties, such as enhanced biological activity or improved solubility, making it particularly valuable for certain applications.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C19H21NO4/c1-10(2)20-18(21)6-5-13-12(4)15-7-14-11(3)9-23-16(14)8-17(15)24-19(13)22/h7-10H,5-6H2,1-4H3,(H,20,21) |
InChI Key |
NEHPBCXDMHCBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)C)C |
Origin of Product |
United States |
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